![molecular formula C13H17ClN2 B13676263 4-[1-(3,4-Dimethylphenyl)ethyl]-1H-imidazole Hydrochloride](/img/structure/B13676263.png)
4-[1-(3,4-Dimethylphenyl)ethyl]-1H-imidazole Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(3,4-Dimethylphenyl)ethyl]-1H-imidazole Hydrochloride is a chemical compound with the molecular formula C13H17ClN2 It is an imidazole derivative, which is a class of compounds known for their wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3,4-Dimethylphenyl)ethyl]-1H-imidazole Hydrochloride typically involves multiple steps. One common method involves the Wittig olefination of phenylimidazolylketones, followed by hydrogenation . This method provides a convenient step for the synthesis without requiring methylation and dehydration steps, which are often problematic in other methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-[1-(3,4-Dimethylphenyl)ethyl]-1H-imidazole Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding imidazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
科学研究应用
4-[1-(3,4-Dimethylphenyl)ethyl]-1H-imidazole Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 4-[1-(3,4-Dimethylphenyl)ethyl]-1H-imidazole Hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist of certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Medetomidine: An imidazole derivative with similar structural features, used as an α2-adrenoceptor agonist.
Dexmedetomidine: The dextro-enantiomer of medetomidine, used as a sedative and analgesic in clinical settings.
Uniqueness
4-[1-(3,4-Dimethylphenyl)ethyl]-1H-imidazole Hydrochloride is unique due to its specific structural features and the range of applications it offers. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
属性
分子式 |
C13H17ClN2 |
|---|---|
分子量 |
236.74 g/mol |
IUPAC 名称 |
5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-9-4-5-12(6-10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H |
InChI 键 |
KWFVEDRYKROWPV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(C)C2=CN=CN2)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


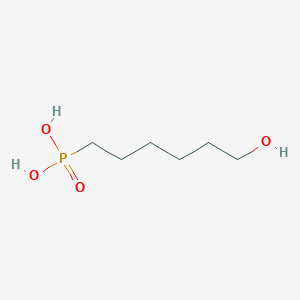
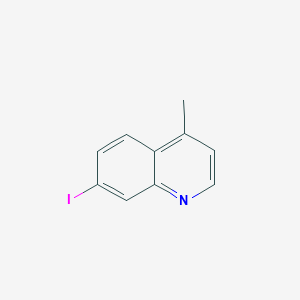


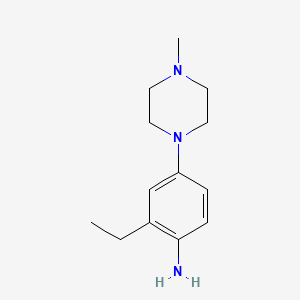


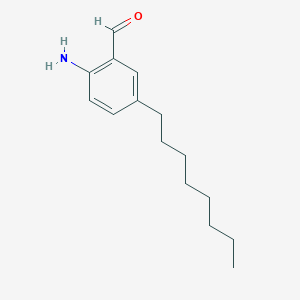
![1-(2-Iodobenzo[d]thiazol-5-yl)ethanone](/img/structure/B13676229.png)
![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13676231.png)
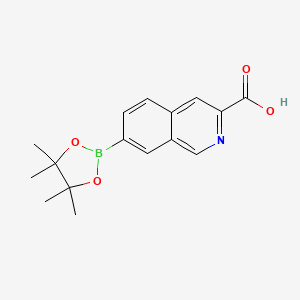
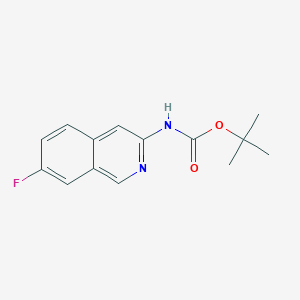
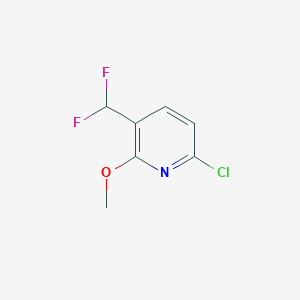
![3-[4-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13676248.png)
